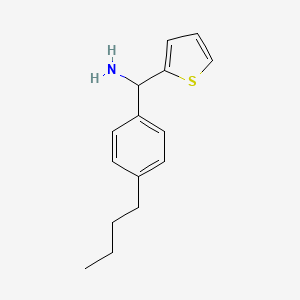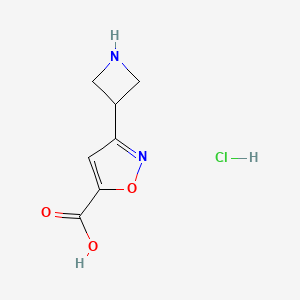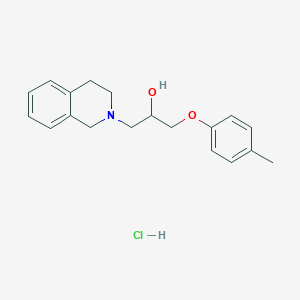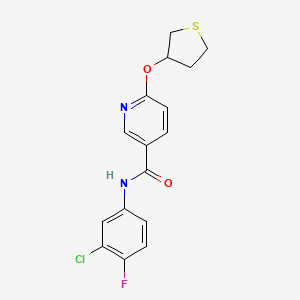
(4-Butylphenyl)(thiophen-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Butylphenyl)(thiophen-2-yl)methanamine” is a compound with the CAS Number: 863668-03-5 . It belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethtylamine moiety, which consists of a phenyl group substituted by a methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C15H19NS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15H,2-3,5,16H2,1H3 . This code provides a specific representation of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 245.39 . It is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Efficient Transfer Hydrogenation Reactions
(4-Butylphenyl)(thiophen-2-yl)methanamine and related compounds have been utilized in catalysis, particularly in transfer hydrogenation reactions. For instance, quinazoline-based ruthenium complexes, derived from similar amines, have shown high efficiency in the transfer hydrogenation of acetophenone derivatives, achieving conversions up to 99% with high turnover frequencies (Şemistan Karabuğa et al., 2015).
Solar Cell Enhancement
Compounds with thiophene cores, akin to this compound, have been applied in the development of high-efficiency polymer solar cells. Methanol treatment of thieno[3,4-b]-thiophene/benzodithiophene-based solar cells, for example, has led to significant enhancements in device efficiency (Huiqiong Zhou et al., 2013).
Metal-Organic Frameworks for Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been developed for environmental monitoring and remediation. These MOFs exhibit selective and sensitive luminescent sensing capabilities for various contaminants, including heavy metals and organic pollutants, and have shown potential for the removal of pesticides from waste solutions (Yang Zhao et al., 2017).
Hole-Transporting Materials in Perovskite Solar Cells
Novel electron-rich molecules featuring thiophene cores have been synthesized for use as hole-transporting materials (HTMs) in perovskite-based solar cells, achieving power conversion efficiencies of up to 15.4%. These materials represent a cost-effective alternative to traditional HTMs, demonstrating the versatility of thiophene derivatives in solar energy applications (Hairong Li et al., 2014).
Chemosensors for Metal Ions
Thiophene derivatives, including those related to this compound, have been employed as chemosensors for metal ions. These compounds exhibit selective and sensitive detection capabilities for ions like Ag+, showcasing their potential in analytical chemistry and environmental monitoring (V. Tharmaraj et al., 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of (4-Butylphenyl)(thiophen-2-yl)methanamine is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .
Mode of Action
This compound interacts with its target, LOX, by inhibiting its enzymatic activity . This interaction results in the prevention of collagen and elastin cross-linking in the extracellular matrix, thereby potentially inhibiting tumor growth and metastatic spread .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the LOX pathway . By inhibiting LOX, this compound disrupts the cross-linking of collagens and elastin in the extracellular matrix, which is a crucial step in the formation and progression of tumors .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of LOX activity . This inhibition disrupts the cross-linking of collagens and elastin in the extracellular matrix, which can potentially inhibit tumor growth and metastatic spread .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is known to be a liquid at room temperature . Additionally, the compound’s efficacy could potentially be influenced by the pH and composition of the extracellular matrix, given its mechanism of action involves interacting with components of this matrix . .
Eigenschaften
IUPAC Name |
(4-butylphenyl)-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NS/c1-2-3-5-12-7-9-13(10-8-12)15(16)14-6-4-11-17-14/h4,6-11,15H,2-3,5,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBPAJWKBSRXCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)


![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)
![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)
![N-benzyl-N-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2970987.png)
![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)
![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)
![4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2970991.png)

![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-chloro-ethanone](/img/structure/B2970993.png)

![4-bromo-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2970995.png)